3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Description
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3,4-dimethyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)13-15-12(18-16-13)8-14(17)6-5-10(3)11(4)7-14/h9-11,17H,5-8H2,1-4H3 |
InChI Key |
FCPTXZPLWLWPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CC2=NC(=NO2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,4-Dimethylcyclohexan-1-ol Core
- The cyclohexanol core with methyl substitutions can be synthesized via selective methylation of cyclohexanone derivatives followed by reduction.
- A typical approach involves starting from 3,4-dimethylcyclohexanone, which can be prepared by alkylation of cyclohexanone using methylating agents under controlled conditions.
- Reduction of the ketone to the corresponding cyclohexanol is achieved using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Synthesis of the 3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl Moiety
- The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
- For the isopropyl-substituted oxadiazole, the precursor amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine.
- Cyclization is then induced by reacting the amidoxime with an acid chloride or anhydride to form the oxadiazole ring.
- The isopropyl group at the 3-position is introduced via the appropriate nitrile starting material (e.g., isopropyl nitrile derivative).
Coupling via Methylene Linker
- The connection between the cyclohexanol and the oxadiazole ring is through a methylene bridge at the 1-position of the cyclohexanol.
- This can be achieved by functionalizing the cyclohexanol at the 1-position with a suitable leaving group (e.g., halogenation to form 1-chloromethyl or 1-bromomethyl derivative).
- The oxadiazole moiety bearing a nucleophilic site (such as an oxadiazolyl anion or a protected amine) is then reacted with the halomethyl cyclohexanol to form the desired compound via nucleophilic substitution.
Alternative One-Pot or Stepwise Strategies
- In some synthetic routes, the methylene linker is introduced by reacting the cyclohexanol derivative with formaldehyde derivatives or chloromethyl reagents followed by coupling with the oxadiazole.
- Stepwise synthesis allows purification and characterization of intermediates, improving overall yield and purity.
Reaction Conditions and Optimization
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
- Temperature control is crucial; cyclization of oxadiazole rings often requires heating (e.g., reflux conditions).
- Catalysts such as bases (triethylamine, pyridine) facilitate coupling reactions.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion.
Data Table: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Methylation of cyclohexanone | Methyl iodide, base (e.g., NaH), solvent (THF) | 3,4-Dimethylcyclohexanone | Control methylation to avoid overalkylation |
| 2 | Reduction | NaBH4 or LiAlH4 in ethanol or ether | 3,4-Dimethylcyclohexan-1-ol | Stereoselective reduction possible |
| 3 | Amidoxime formation | Hydroxylamine hydrochloride, base | Amidoxime intermediate | From isopropyl nitrile derivative |
| 4 | Cyclization to oxadiazole | Acid chloride or anhydride, heat | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl derivative | Requires controlled temperature |
| 5 | Halomethylation | Formaldehyde + HCl or chloromethyl reagents | 1-(Halomethyl)-3,4-dimethylcyclohexan-1-ol | Prepares for nucleophilic substitution |
| 6 | Coupling | Nucleophilic substitution in DMF, base | Final compound: 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol | Purification by chromatography |
Research Findings and Considerations
- The synthesis of 1,2,4-oxadiazole derivatives is well-documented in heterocyclic chemistry, often favored for their biological activity.
- The choice of substituents on the oxadiazole ring and the cyclohexanol core can influence the compound's physicochemical properties and biological activity.
- Optimization of reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, is critical for maximizing yield and purity.
- Analytical techniques such as NMR, mass spectrometry (MS), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are essential for characterization at each step.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methyl groups and the oxadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone, while reduction of the oxadiazole ring may produce various amine derivatives.
Scientific Research Applications
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group and methyl substitutions may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related molecules, categorized by core motifs.
Compounds Containing 1,2,4-Oxadiazole Moieties
- Ozanimod (ZEPOSIA™): A pharmaceutical agent containing a bi-aryl 1,2,4-oxadiazole derivative. Unlike the target compound, ozanimod’s oxadiazole is linked to an indene ring system and a benzonitrile group. This structural complexity enhances its selectivity as a sphingosine-1-phosphate receptor modulator, used in treating multiple sclerosis .
- 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one: A simpler oxadiazole derivative with an isopropyl substituent. This compound lacks the cyclohexanol moiety, resulting in lower molecular weight and increased volatility. Commercial availability of such analogs suggests utility as intermediates for further functionalization .
Cyclohexanol Derivatives with Oxadiazole Substituents
- 3-[5-Hydroxy-2-(propan-2-yl)cyclohexyl]-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one: Shares a cyclohexanol-oxadiazole scaffold but incorporates a methyl group on the oxadiazole ring instead of a methylene bridge. The dihydro-oxadiazole structure may confer greater conformational rigidity compared to the target compound’s fully conjugated oxadiazole .
- 3-(Ethanesulfonyl)-4-(propan-2-yl)cyclohexan-1-ol : Replaces the oxadiazole with a sulfonyl group, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce metabolic stability .
Heterocyclic Systems with Multiple Functional Groups
- Coumarin-Benzodiazepine-Tetrazole Hybrids (e.g., Compounds 4g, 4h) : These molecules feature fused heterocyclic systems (e.g., coumarin, benzodiazepine) linked to tetrazole and pyrazolone rings. While pharmacologically diverse, their complexity contrasts with the target compound’s modular design, which prioritizes synthetic accessibility .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Insights : The target compound’s methyl and isopropyl groups may enhance lipid solubility, favoring membrane permeability, while the hydroxyl and oxadiazole groups could mediate target binding.
- Synthetic Challenges : Evidence suggests that similar compounds require multi-step syntheses, often involving protection/deprotection of reactive groups (e.g., hydroxyl, oxadiazole) .
- Biological Data: No direct activity data are available for the target compound.
Biological Activity
3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This molecular formula indicates that the compound contains a cyclohexanol moiety linked to an oxadiazole derivative, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on 1,3,4-oxadiazole derivatives showed strong antibacterial effects against various gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and targeting of microbial cells.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 3,4-Dimethyl Derivative | Effective | Less effective |
| Standard Antibiotics | Highly Effective | Effective |
Anticancer Activity
The anticancer potential of compounds containing the oxadiazole core has been extensively studied. The following points summarize key findings:
- Mechanism of Action : Compounds with the 1,3,4-oxadiazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition leads to reduced cancer cell proliferation.
- In Vitro Studies : In cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), certain derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating potent anticancer activity .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HCT116 | 0.47 | High |
| MCF7 | 0.75 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy:
- Mechanism : These compounds have been identified as cyclooxygenase inhibitors, which play a pivotal role in inflammatory processes . This mechanism is particularly beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Antibacterial Efficacy : A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and showed promising results with zones of inhibition exceeding those of standard antibiotics .
- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that specific derivatives significantly reduced tumor size in mice models compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
